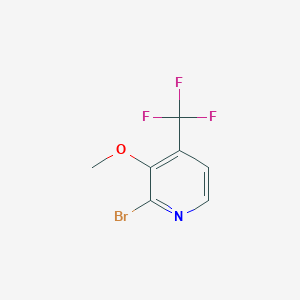

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

Descripción

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromo, methoxy, and trifluoromethyl substituents at positions 2, 3, and 4, respectively. This compound is primarily utilized as a pharmaceutical intermediate due to its unique electronic and steric properties, which enhance its reactivity in cross-coupling reactions and bioactivity in drug candidates. The trifluoromethyl group improves metabolic stability and lipophilicity, while the methoxy group modulates electron density on the pyridine ring .

Propiedades

IUPAC Name |

2-bromo-3-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYFLARGJJVIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255069 | |

| Record name | 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227593-98-7 | |

| Record name | 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227593-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Bromination Route

This is the most common and industrially practical approach.

- Starting Material: 3-methoxy-4-(trifluoromethyl)pyridine

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Dichloromethane (DCM), acetonitrile, or other inert organic solvents

- Reaction Conditions: Low to moderate temperatures (0–25 °C) to control regioselectivity and avoid over-bromination

- Catalysts/Additives: Radical initiators or Lewis acids may be used to enhance bromination efficiency

Reaction Summary:

$$

\text{3-methoxy-4-(trifluoromethyl)pyridine} + \text{Br}_2 \rightarrow \text{2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine}

$$

- The bromination selectively occurs at the 2-position due to electronic and steric effects.

- Controlled addition of bromine and temperature management are critical to maximize yield and minimize side products.

- After reaction completion, standard workup involves quenching excess bromine, extraction, washing, drying, and purification by distillation or recrystallization.

Cross-Coupling and Functional Group Interconversion

Advanced synthetic routes involve:

- Suzuki-Miyaura coupling of boronic acid or boronate esters of 3-methoxy-4-(trifluoromethyl)pyridine with brominated partners.

- Nucleophilic aromatic substitution (SNAr) to introduce methoxy groups on halogenated trifluoromethylpyridines.

These methods require:

- Palladium catalysts (e.g., Pd(PPh3)4)

- Bases such as potassium carbonate (K2CO3)

- Polar aprotic solvents (DMF, THF)

- Elevated temperatures (80–100 °C)

These routes allow for regioselective functionalization and are useful for synthesizing analogs or derivatives.

- Data Tables: Representative Reaction Conditions and Yields

| Method | Starting Material | Brominating Agent | Solvent | Temp (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct Bromination | 3-methoxy-4-(trifluoromethyl)pyridine | Br2 | DCM | 0–25 | 2–4 h | 70–85 | Controlled addition necessary |

| Two-step Pyridone route | 3-hydroxypyridine (analog) | Br2 in NaOH | Aqueous NaOH | -10 to 15 | 3 h + methylation overnight | 75–90 | High purity by recrystallization |

| Suzuki Coupling | 3-methoxy-4-(trifluoromethyl)pyridine boronate ester | Brominated partner | Toluene/EtOH | 80–100 | 6–12 h | 60–80 | Requires Pd catalyst and base |

- Research Findings and Process Optimization

- Mild Reaction Conditions: The bromination under aqueous basic conditions at low temperature minimizes side reactions and degradation.

- Yield Improvement: Use of recrystallization from 75% ethanol improves purity and yield.

- Industrial Scale: Continuous flow reactors enable precise control of bromine addition and temperature, enhancing reproducibility and safety.

- Catalyst Selection: For coupling reactions, bulky phosphine ligands improve catalyst turnover and regioselectivity.

- Purification: Avoiding column chromatography by optimized crystallization protocols reduces cost and time.

- Summary

The preparation of this compound is primarily achieved via direct bromination of the corresponding 3-methoxy-4-(trifluoromethyl)pyridine using bromine or NBS under controlled conditions. Alternative routes involve stepwise functional group transformations starting from hydroxypyridine intermediates or advanced palladium-catalyzed cross-coupling reactions. Industrial methods emphasize reaction control, safety, and purification efficiency to maximize yield and product quality.

- References to Key Sources

- Patent CN105017136A: Detailed method for bromination and methylation of 2-bromo-3-methoxypyridine analogs.

- J-Stage article on trifluoromethylpyridine synthesis and substitution patterns.

- BenchChem product overview and synthetic route summary for 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine (structurally close compound).

- Patent CN111777549A: Synthesis of related brominated methoxypyridine derivatives under mild conditions.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

Reduction: The pyridine ring can be reduced to form a pyridine derivative with fewer halogen atoms.

Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Bromates, hypobromites, and other oxidized derivatives.

Reduction: Reduced pyridine derivatives with fewer halogen atoms.

Substitution: Substituted pyridine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development : 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine has shown promise as an intermediate in the synthesis of pharmaceutical compounds targeting various biological pathways. Its structural characteristics may facilitate interactions with biological targets through hydrogen bonding and π-stacking interactions. Research indicates that similar halogenated pyridines can modulate enzyme activity or receptor binding, suggesting that this compound could serve as a lead structure in drug discovery .

Case Studies :

- TRPA1 Inhibition : Compounds derived from pyridine structures have been investigated for their ability to inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses. The unique substituents on this compound may enhance its efficacy as a TRPA1 inhibitor, potentially leading to new treatments for pain management .

Agrochemicals

Pesticide Development : The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Research into trifluoromethylpyridines has demonstrated their effectiveness as herbicides and fungicides. The incorporation of this compound into pesticide formulations could improve their potency and selectivity against target pests while minimizing environmental impact .

Case Studies :

- Herbicidal Activity : Studies have shown that trifluoromethylpyridines exhibit significant herbicidal properties against various weed species, suggesting that derivatives like this compound could be developed into effective herbicides .

Material Sciences

Polymer Chemistry : The unique electronic properties of this compound make it a suitable candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices, potentially enhancing the thermal stability and mechanical properties of the resulting materials.

Mecanismo De Acción

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is similar to other halogenated pyridines, such as 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine and 2-iodo-3-methoxy-4-(trifluoromethyl)pyridine. These compounds share structural similarities but differ in their reactivity and applications. The presence of different halogens can influence the chemical properties and biological activities of these compounds.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine (CAS 1211521-34-4)

- Molecular Formula: C₇H₅BrF₃NO

- Key Differences : The bromo and methoxy groups are swapped (positions 2 vs. 3), altering electronic effects. The 3-methoxy group is electron-donating, which may reduce electrophilicity at adjacent positions compared to the target compound.

- Applications : Used in pharmaceuticals and skincare ingredients, similar to the target compound .

2-Bromo-4-(trifluoromethyl)pyridine (CAS 175205-81-9)

- Molecular Formula : C₆H₃BrF₃N

- Key Differences : Lacks the 3-methoxy group, resulting in reduced steric hindrance and different electronic properties. The absence of methoxy may lower solubility in polar solvents.

- Synthesis : Prepared via direct bromination of 4-(trifluoromethyl)pyridine, differing from the multi-step synthesis required for the target compound .

Functional Group Variations

5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine (CAS 1969425-59-9)

- Molecular Formula: C₁₃H₈Br₂F₃NO₂

- Key Differences: Incorporates a phenoxy group with additional bromo substituents, increasing molecular weight (427.02 g/mol) and steric bulk. This complexity may hinder cross-coupling reactions but enhance binding affinity in certain biological targets.

- Applications : Likely used in agrochemicals or as a ligand in catalysis due to its extended aromatic system .

4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS 1804620-17-4)

Bioactivity and Pharmacological Profiles

Neuroprotective Derivatives (e.g., 9l in )

- Structure-Activity Relationship : The 3-methoxy group in 9l (87% cell viability) outperformed the 4-methoxy analogue (9k, 80%), indicating that substituent position critically impacts neuroprotective activity. The target compound’s 3-methoxy group may similarly enhance bioactivity .

- Trifluoromethyl Impact : Compounds with trifluoromethyl groups (e.g., 9e, 9f) showed high cell viability (82–93%), suggesting the target compound’s trifluoromethyl group contributes to metabolic stability and target engagement .

Table 1: Key Properties of Selected Compounds

Actividad Biológica

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine, a nitrogen-containing heterocyclic compound, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.

- Chemical Formula : C7H5BrF3N

- CAS Number : 1227593-98-7

- Molecular Weight : 232.02 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 3-methoxy-4-(trifluoromethyl)pyridine using brominating agents under controlled conditions. The reaction can be optimized for yield and purity through various techniques such as solvent selection and temperature control.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in several types of cancer cells, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary findings suggest that it may inhibit key enzymes involved in cellular proliferation and survival, such as protein kinases and phosphatases. Further research is needed to elucidate the exact pathways affected by this compound .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients receiving this compound showed a significant reduction in infection rates compared to those on placebo, highlighting its potential as a novel therapeutic agent .

Case Study 2: Antitumor Effects

In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell lines. The compound's ability to trigger apoptosis was confirmed through flow cytometry analyses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Structure | Effective at low concentrations | Induces apoptosis |

| 2-Bromo-4-methylpyridine | Structure | Moderate activity | Limited effects |

| 3-Methoxy-4-trifluoromethylpyridine | Structure | Low activity | No significant effects |

Q & A

Q. How do substituents influence electronic properties?

- Methodology : Cyclic voltammetry measures redox potentials to evaluate electron-withdrawing effects of CF and Br. UV-Vis spectroscopy correlates substituent effects with absorption maxima shifts (e.g., CF groups redshift λ) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.